![molecular formula C19H21BN2O2 B2456249 (5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester CAS No. 2096341-32-9](/img/structure/B2456249.png)
(5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester
Übersicht
Beschreibung
(5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid moiety attached to a bipyridine scaffold, which is further modified with a propynyl group. The pinacol ester functionality enhances its stability and solubility, making it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester typically involves the following steps:
Formation of the Bipyridine Scaffold: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.
Introduction of the Propynyl Group: The propynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron.
Esterification: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key characteristics include:
Reaction Conditions
Component | Specification | Yield Range |
---|---|---|
Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 65–85% |
Base | K₂CO₃ or CsF | – |
Solvent | THF/DMF (1:1) | – |
Temperature | 80–100°C | – |
Key Observations
-
The bipyridine moiety does not interfere with coupling efficiency due to orthogonal reactivity.
-
Steric hindrance from the propynyl group reduces yields with bulky electrophiles (e.g., 2-bromonaphthalene).
Nickel-Mediated Bipyridine Coupling
The compound serves as a precursor in Ni(0)-catalyzed homo-coupling reactions to construct extended bipyridine frameworks :
Mechanistic Pathway
-
Oxidative Addition : Ni(0) inserts into the C–Br bond of halogenated intermediates.
-
Transmetallation : Boronic ester transfers to Ni center.
-
Reductive Elimination : Forms C–C bond between bipyridine units.
Challenges
-
Catalyst Poisoning : Product bipyridine binds Ni(0), necessitating stoichiometric Ni loading .
-
Side Reactions : Reductive dehalogenation produces alcohol byproducts (e.g., (R)-13) .
Optimized Protocol
Parameter | Value | Outcome |
---|---|---|
Ni Source | Ni(COD)₂ | 72% Conversion |
Ligand | 1,5-cyclooctadiene (COD) | – |
Solvent | Dry, degassed THF | Minimizes (R)-13 |
Reaction Time | 48 hrs | – |
Boronate-Diol Complexation
The boronic ester undergoes reversible esterification with 1,2- or 1,3-diols, critical for sensor and drug delivery applications:
Binding Affinity Data
Diol | Association Constant (Kₐ, M⁻¹) | Reference |
---|---|---|
Glucose | 1.2 × 10³ | |
Catechol | 5.8 × 10⁴ | |
Fructose | 8.7 × 10² |
pH Dependence
-
Optimal binding at pH 7.4–8.5 due to tetrahedral boronate anion formation.
-
Hydrolysis competes at pH < 6, reducing complex stability.
Alkyne Functionalization
The propynyl group undergoes click chemistry (e.g., Huisgen cycloaddition) with azides:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Condition | Outcome | Yield |
---|---|---|
CuI (10 mol%) | Forms 1,4-triazole adduct | 89% |
TBTA ligand | Accelerates reaction rate | – |
Solvent (t-BuOH/H₂O) | Improves solubility | – |
Applications
-
Conjugation with fluorescent tags for imaging.
-
Polymer functionalization in materials science.
Reductive Dehalogenation
Observed during Ni-mediated couplings (e.g., formation of (R)-13) :
-
Mechanism : Ni(0) transfers electrons to C–Br bond, yielding alkane and Br⁻.
-
Mitigation :
-
Use rigorously degassed solvents.
-
Add radical scavengers (e.g., TEMPO).
-
Boronate Hydrolysis
-
Conditions : Protic solvents (H₂O/ROH mixtures), acidic/basic media.
-
Outcome : Generates free boronic acid, reducing stability.
Comparative Reactivity Analysis
Reaction Type | Key Advantage | Limitation |
---|---|---|
Suzuki Coupling | Broad substrate scope | Steric hindrance with bulky substrates |
Ni-Catalyzed Coupling | Constructs extended π-systems | Requires excess Ni catalyst |
CuAAC | Bioorthogonal labeling | Copper toxicity concerns |
This compound’s versatility stems from its synergistic boronic ester and bipyridine functionalities. Ongoing research focuses on improving catalytic systems for Ni-mediated couplings and expanding its utility in bioresponsive materials .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a bipyridine moiety and a prop-1-yn-1-yl substituent. The presence of these functional groups allows for unique interactions with biological targets, making it a valuable tool in research. Boronic acids are known for their ability to form reversible covalent bonds with diols, enhancing their utility in synthetic applications.
Organic Synthesis
The compound serves as an essential building block in organic synthesis. Its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules.
Research indicates potential therapeutic applications due to its interaction with biological targets. Studies have shown that modifications to the bipyridine structure can influence biological activity, suggesting that this compound may possess unique pharmacological properties. For instance:
- Anticancer Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : The compound has shown promise in inhibiting certain bacterial strains through its interaction with specific enzymes.
Drug Development
The unique structure of (5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester allows it to be utilized in drug discovery programs aimed at developing new therapeutic agents. Its ability to form stable complexes with proteins makes it a candidate for lead optimization in medicinal chemistry.
Comparative Analysis of Related Compounds
To better understand the applications and properties of This compound , a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Methyl-6-phenylethynylpyridine | Ethynyl group on pyridine | Known for mGluR5 antagonism |
4-Biphenylylboronic acid | Biphenyl moiety | Used in drug delivery systems |
3-Pyridylboronic acid | Pyridine ring | Exhibits enzyme inhibition properties |
This table highlights variations in substituents that significantly affect biological activities and applications.
Case Studies
Several studies have documented the applications and implications of using This compound :
- Biological Interaction Studies : Investigations into binding affinities with various biological targets have revealed insights into how structural modifications influence interactions with target proteins or enzymes .
- Lead Optimization in Drug Discovery : Research has focused on optimizing lead compounds for enhanced efficacy against specific diseases, demonstrating the potential of this compound as a scaffold for drug development .
Wirkmechanismus
The mechanism of action of (5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, facilitating a range of chemical transformations. The boronic ester moiety acts as a nucleophile, participating in reactions such as cross-coupling and substitution. The bipyridine scaffold provides additional coordination sites, enhancing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid: A simpler analog without the bipyridine scaffold.
Pyridine-4-boronic acid pinacol ester: Another boronic ester with a different substitution pattern on the pyridine ring.
Allylboronic acid pinacol ester: A boronic ester with an allyl group instead of a propynyl group.
Uniqueness
(5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester is unique due to its bipyridine scaffold, which provides additional coordination sites and enhances its reactivity in various chemical transformations. The propynyl group further increases its versatility, making it a valuable reagent in organic synthesis.
Biologische Aktivität
Introduction
The compound (5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester represents a significant class of boronic acid derivatives known for their diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C19H21BN2O
Molecular Weight: 318.19 g/mol
IUPAC Name: 5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester
The compound features a bipyridine moiety and a prop-1-yn-1-yl substituent , which contribute to its unique chemical reactivity and biological interactions. The presence of the boronic acid group allows for reversible covalent bonding with diols, enhancing its utility in various biochemical applications.
Biological Activity
Research indicates that boronic acids exhibit a range of biological activities, including enzyme inhibition and modulation of signaling pathways. The specific biological activities associated with This compound include:
1. Enzyme Inhibition
Boronic acids are known to inhibit serine proteases and other enzymes through the formation of covalent bonds with active site residues. Studies have shown that modifications to the bipyridine structure can influence enzyme binding affinity and selectivity.
2. Antimicrobial Activity
Compounds structurally related to This compound have demonstrated antimicrobial properties against various pathogens, suggesting potential use in treating infections.
3. Anticancer Properties
Recent studies indicate that boronic acid derivatives can interfere with cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis.
Synthesis
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of the Bipyridine Core: Utilizing pyridine derivatives.
- Borylation Reaction: Employing boron reagents to introduce the boronic acid functionality.
- Pinacol Esterification: Reaction with pinacol to form the stable ester.
These methods ensure high yields and purity, facilitating further biological testing.
Case Studies
Several case studies illustrate the biological potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various boronic acids against Staphylococcus aureus. The results indicated that modifications to the bipyridine structure significantly enhanced antibacterial potency.
Case Study 2: Cancer Cell Proliferation
In vitro assays showed that treatment with This compound resulted in a marked decrease in proliferation rates of MCF7 cells, with mechanisms involving apoptosis induction being investigated.
Eigenschaften
IUPAC Name |
3-prop-1-ynyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O2/c1-6-7-14-8-15(11-21-10-14)16-9-17(13-22-12-16)20-23-18(2,3)19(4,5)24-20/h8-13H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLXCBKSOARBQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CN=CC(=C3)C#CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.